

# What is the chemical structure of Chlorovaltrate K?

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Chlorovaltrate K

Cat. No.: B1162198

[Get Quote](#)

## An In-depth Technical Guide to Chlorovaltrate K

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **Chlorovaltrate K**, a chlorinated valepotriate with demonstrated anticancer potential. The information is compiled to support research and development efforts in the fields of medicinal chemistry and oncology.

## Chemical Structure and Properties

**Chlorovaltrate K** is a complex iridoid ester isolated from *Valeriana jatamansi*. Its chemical structure has been elucidated through spectroscopic methods.

Chemical Structure Visualization:

Caption: 2D representation of the chemical structure of **Chlorovaltrate K**.

Chemical Properties:

Property	Value	Source
Molecular Formula	C22H33ClO8	[1]
IUPAC Name	[(1S,4aS,6S,7S,7aS)-6-acetyloxy-7-(chloromethyl)-7-hydroxy-1-(3-methylbutanoyloxy)-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-yl]methyl 3-methylbutanoate	[1]
Molecular Weight	460.9 g/mol	[1]
CAS Number	96801-92-2	

## Biological Activity and Cytotoxicity

**Chlorovaltrate K** has been identified as a chlorinated valepotriate with notable anticancer effects.[2] It exhibits moderate cytotoxicity against a range of human cancer cell lines.

Cytotoxicity Data (IC50 values):

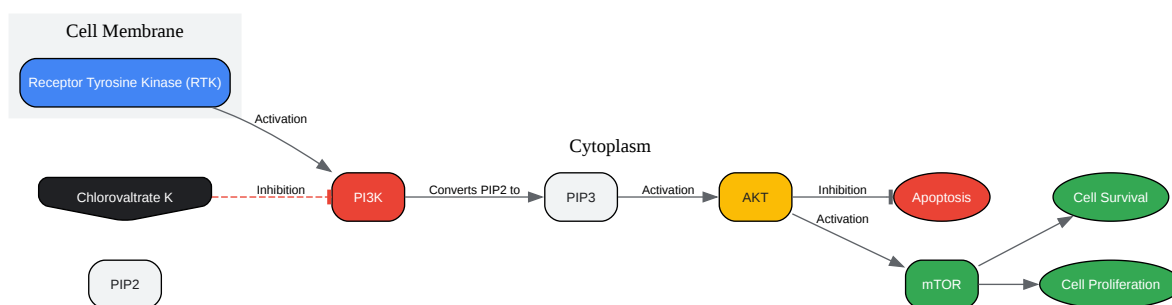
Cell Line	Cancer Type	IC50 (μM)
A549	Lung Adenocarcinoma	2.32 - 8.26
PC-3M	Metastatic Prostate Cancer	2.32 - 8.26
HCT-8	Colon Cancer	2.32 - 8.26
Bel 7402	Hepatoma	2.32 - 8.26

## Proposed Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway

While the precise mechanism of action for **Chlorovaltrate K** is still under investigation, evidence suggests that valepotriates as a class of compounds can exert their anticancer effects through the inhibition of the PI3K/AKT signaling pathway. This pathway is a critical regulator of

cell growth, proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers.

Signaling Pathway Diagram:



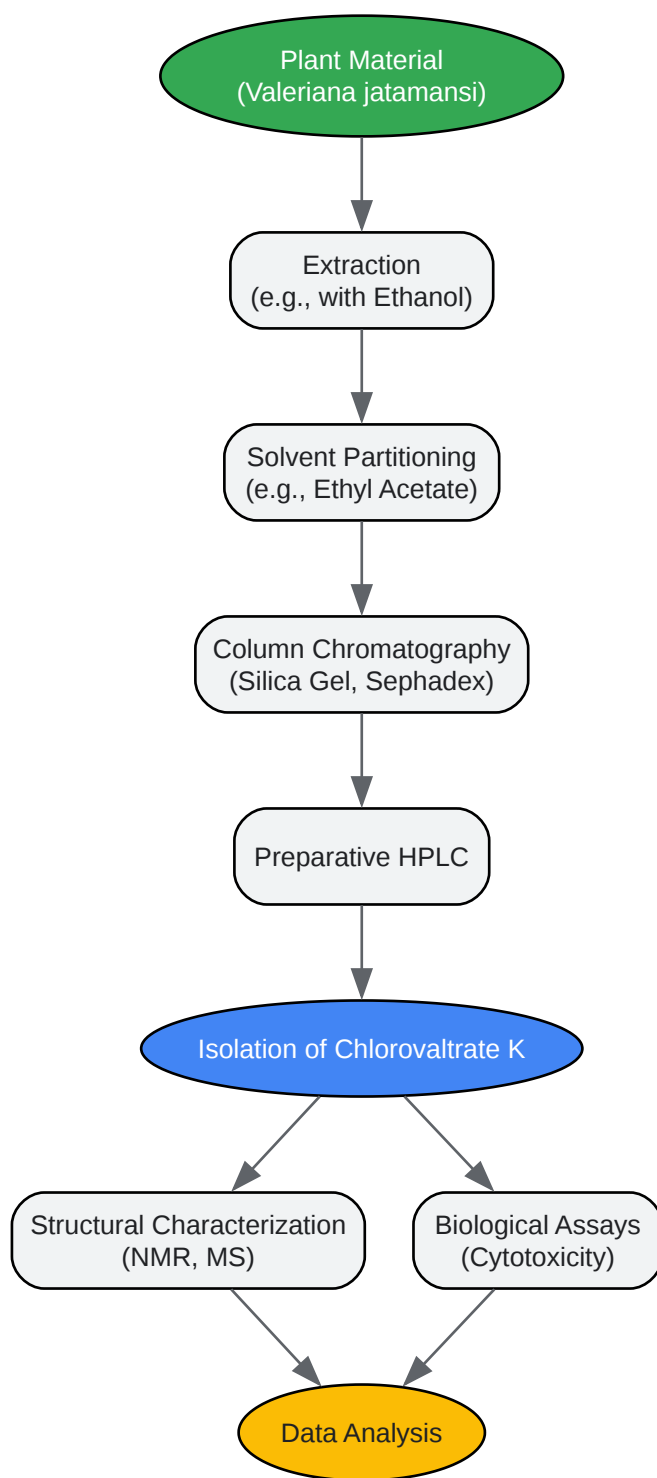
[Click to download full resolution via product page](#)

Caption: Proposed mechanism of **Chlorovaltrate K** via inhibition of the PI3K/AKT pathway.

## Experimental Protocols

The following sections outline representative experimental procedures for the isolation and characterization of **Chlorovaltrate K** from its natural source, *Valeriana jatamansi*. These protocols are based on established methodologies for the purification of valepotriates.

Experimental Workflow:



[Click to download full resolution via product page](#)

Caption: General workflow for the isolation and analysis of **Chlorovaltrate K**.

## Plant Material and Extraction

- **Plant Material:** The whole plants of *Valeriana jatamansi* are collected, dried, and powdered.
- **Extraction:** The powdered plant material is extracted exhaustively with a suitable solvent, such as 95% ethanol, at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

## Isolation and Purification

- **Solvent Partitioning:** The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate and n-butanol, to fractionate the components. The ethyl acetate fraction is typically enriched with valepotriates.
- **Column Chromatography:** The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the compounds based on polarity. Fractions are monitored by thin-layer chromatography (TLC).
- **Gel Filtration:** Further purification of the fractions containing the target compound is achieved using Sephadex LH-20 column chromatography with methanol as the eluent.
- **Preparative High-Performance Liquid Chromatography (HPLC):** Final purification to obtain pure **Chlorovaltrate K** is performed using preparative HPLC with a suitable column (e.g., C18) and a mobile phase such as a methanol-water or acetonitrile-water gradient.

## Structural Characterization

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** The chemical structure of the isolated compound is determined by acquiring 1D ( $^1\text{H}$  and  $^{13}\text{C}$ ) and 2D (COSY, HSQC, HMBC) NMR spectra. These experiments provide information about the connectivity of atoms and the stereochemistry of the molecule.
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of **Chlorovaltrate K**. Fragmentation patterns observed in MS/MS experiments can further confirm the structure.

## Cytotoxicity Assays

- Cell Culture: Human cancer cell lines (e.g., A549, PC-3M, HCT-8, Bel 7402) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- MTT Assay: The cytotoxicity of **Chlorovaltrate K** is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells are seeded in 96-well plates and treated with various concentrations of the compound for a specified period (e.g., 48 or 72 hours). The cell viability is then determined by measuring the absorbance of the formazan product, and the IC50 value is calculated.

This guide provides a foundational understanding of **Chlorovaltrate K** for researchers and professionals in drug development. Further investigation into its specific molecular targets and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Valepotriates From the Roots and Rhizomes of Valeriana jatamansi Jones as Novel N-Type Calcium Channel Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel derivative of valepotriate inhibits the PI3K/AKT pathway and causes Noxa-dependent apoptosis in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [What is the chemical structure of Chlorovaltrate K?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1162198#what-is-the-chemical-structure-of-chlorovaltrate-k]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)